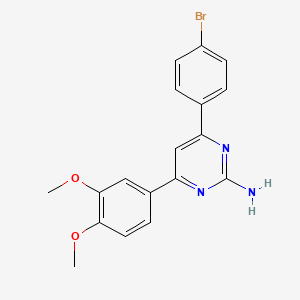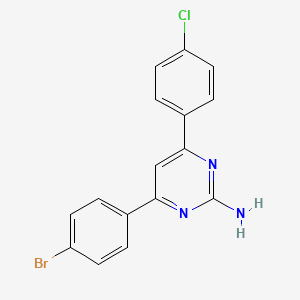
4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
説明
4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (4-BTPPA) is an important organic compound that has been widely studied and has many applications in scientific research. It is a heterocyclic compound with a pyrimidine ring connected to a phenyl ring, with a bromine atom and three methoxy groups attached to the phenyl ring. 4-BTPPA has been found to have a variety of properties and applications in laboratory experiments, including its use as a substrate for enzymes, a receptor agonist, and a fluorescent dye.
科学的研究の応用
Tyrosine Kinase Inhibition
4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been explored for its potential as a tyrosine kinase inhibitor. In one study, its analogue, PD 158780, showed potent inhibitory effects on the epidermal growth factor receptor (EGFR), a key player in cell signal transduction, by competitively binding at the ATP site of these enzymes (Rewcastle et al., 1998).
Quantum Chemical Characterization
The compound has been subject to quantum chemical methods to identify its hydrogen bonding sites, offering insights into its molecular interactions and potential for drug design. A study focused on understanding the hydrogen bonding characteristics of similar pyrimidine compounds, highlighting the significance of nitrogen atoms in the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).
Synthesis of Pyrimidine Derivatives
Efforts have been made to synthesize and optimize derivatives of pyrimidine compounds like 4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. These derivatives find application in pharmaceutical and chemical fields. A study focused on establishing rapid synthetic methods for such compounds, proving their importance as intermediates in the synthesis of active compounds (Hou et al., 2016).
Antimicrobial Potential
The antimicrobial potential of derivatives of this compound has been investigated. One study synthesized a series of derivatives and evaluated their in vitro antimicrobial potential against various bacterial and fungal species, highlighting the compound's utility in developing new antimicrobial agents (Kumar et al., 2019).
Anticancer Properties
Additionally, certain derivatives of this compound have been explored for their anticancer properties. For instance, studies have evaluated the antiproliferative potential of these derivatives against human cancer cell lines, suggesting their potential as lead compounds for drug development (Thanusu et al., 2010).
特性
IUPAC Name |
4-(4-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAMVNXGVZYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



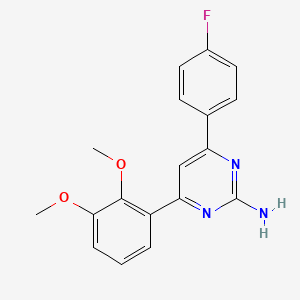
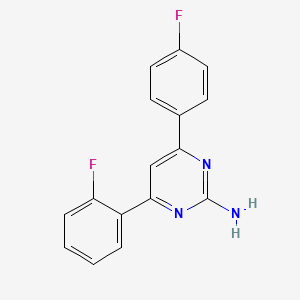
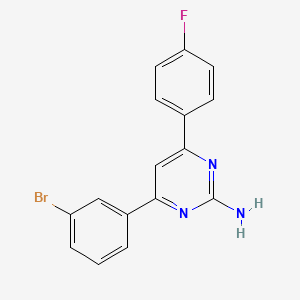
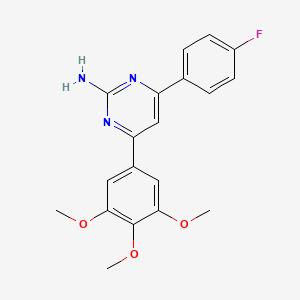
![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)
